molecular formula C20H21NO4S B15200482 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid

Cat. No.: B15200482
M. Wt: 371.5 g/mol
InChI Key: CMNKJRDKAIALPY-QGZVFWFLSA-N
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid is a chiral amino acid derivative featuring:

  • Fmoc protection: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the amino terminus, commonly used in solid-phase peptide synthesis (SPPS) for its base-labile properties .
  • Thiol functionality: A free mercapto (-SH) group at the β-position (third carbon), enabling disulfide bond formation or metal coordination in peptides .
  • Branching: A methyl group at the β-carbon, introducing steric hindrance that may influence peptide conformation and stability.
  • (R)-configuration: Stereochemical specificity at the α-carbon, critical for maintaining structural integrity in chiral environments .

This compound is primarily used in laboratory research for peptide synthesis and biochemical studies, with strict prohibitions against drug or household applications due to its hazardous properties .

Properties

Molecular Formula

C20H21NO4S

Molecular Weight

371.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-sulfanylbutanoic acid

InChI

InChI=1S/C20H21NO4S/c1-20(2,26)17(18(22)23)21-19(24)25-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,26H,11H2,1-2H3,(H,21,24)(H,22,23)/t17-/m1/s1

InChI Key

CMNKJRDKAIALPY-QGZVFWFLSA-N

Isomeric SMILES

CC(C)([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S

Origin of Product

United States

Preparation Methods

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial production methods for Fmoc-protected amino acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid undergoes several types of chemical reactions:

The major products formed from these reactions include the corresponding disulfides, reduced thiols, and deprotected amino acids.

Scientific Research Applications

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:

    Chemistry: Used as a building block in the synthesis of peptides and proteins. The Fmoc group provides a protective function that can be easily removed under mild conditions, allowing for the sequential addition of amino acids.

    Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions. The compound can be incorporated into peptides that mimic natural proteins, aiding in the investigation of biological processes.

    Medicine: Employed in the development of peptide-based drugs. The stability and ease of removal of the Fmoc group make it ideal for synthesizing therapeutic peptides.

    Industry: Used in the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. When the Fmoc group is removed, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form a peptide chain .

Comparison with Similar Compounds

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic Acid (CAS 135248-89-4)

Key Differences :

  • Structure: Lacks the β-methyl group, resulting in a shorter propanoic acid backbone.
  • Molecular Formula: C₁₈H₁₇NO₄S (MW 343.40) vs. C₁₉H₁₉NO₄S for the target compound .
  • Hazards : Both share acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory risks (H335), but the absence of the methyl group may reduce steric shielding, increasing reactivity .
  • Applications : Used similarly in peptide synthesis, but the shorter chain may limit steric effects in peptide folding .

Table 1 : Comparative Properties

Property Target Compound 3-Mercaptopropanoic Acid Derivative
Molecular Formula C₁₉H₁₉NO₄S C₁₈H₁₇NO₄S
Molecular Weight ~365.47 (estimated) 343.40
Key Functional Groups -SH, β-methyl -SH
Hazard Profile H302, H315, H319, H335 H302, H315, H319, H335

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic Acid (CAS 1217603-41-2)

Key Differences :

  • Functional Group : Hydroxyl (-OH) replaces the thiol (-SH), altering reactivity and hydrogen-bonding capacity .
  • Stereochemistry : (S)-configuration at the α-carbon, which may affect peptide chiral recognition .
  • Molecular Formula: C₂₀H₂₁NO₅ (MW 355.38) vs. C₁₉H₁₉NO₄S for the target compound .
  • Applications : Suitable for hydroxyl-dependent modifications (e.g., glycosylation) but lacks disulfide-forming capability .

Table 2 : Reactivity Comparison

Property Target Compound (-SH) Hydroxy Analog (-OH)
Nucleophilicity High Low
Oxidation Sensitivity High (to -S-S-) Low
Hydrogen Bonding Moderate High

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic Acid (CAS 270062-91-4)

Key Differences :

  • Chain Length: Extended hexanoic acid backbone with a δ-methyl group, increasing lipophilicity .
  • Applications : Enhanced membrane permeability in peptides due to higher hydrophobicity .
  • Synthesis Challenges : Longer chains may complicate SPPS due to steric hindrance during coupling .

Table 3 : Physicochemical Properties

Property Target Compound 5-Methylhexanoic Acid Derivative
LogP (Estimated) ~2.5 ~3.8
Solubility in Water Low Very Low
Peptide Stability Moderate High (hydrophobic core stabilization)

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(acetamidothio)-3-methylbutanoic Acid (CAS 1246647-73-3)

Key Differences :

  • Thiol Protection : Acetamidothio group (-S-Ac) replaces free -SH, reducing oxidation risk .
  • Molecular Weight : C₂₃H₂₆N₂O₅S (MW 442.53) vs. ~365.47 for the target compound .
  • Applications : Suitable for stable storage and controlled deprotection in synthetic workflows .

Table 4 : Stability and Handling

Property Target Compound Acetamidothio Derivative
Air Sensitivity High (requires N₂ atm) Low
Deprotection Method Base (e.g., piperidine) Acid (e.g., TFA)
Shelf Life Weeks (refrigerated) Months (room temperature)

Research Findings and Implications

  • Bioactivity Correlation : Structural modifications (e.g., thiol vs. hydroxyl, methyl branching) significantly alter bioactivity profiles and protein target interactions .
  • Safety Considerations : Free thiols (as in the target compound) pose higher toxicity risks (H302, H315) compared to protected analogs, necessitating stringent handling protocols .
  • Synthetic Utility : The β-methyl group in the target compound enhances steric control in peptide folding, making it valuable for designing constrained peptides .

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid, commonly referred to as a fluorenyl derivative, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C19H19NO4SC_{19}H_{19}NO_4S with a molar mass of 357.42 g/mol. The structure features a fluorenyl group, which is known for its diverse pharmacological properties.

Biological Activity Overview

Research indicates that compounds derived from the fluorenyl structure exhibit a variety of biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that fluorenone derivatives possess significant antimicrobial properties against various bacterial and fungal strains. The effectiveness is often influenced by the substituents on the aryl moiety, which can enhance the spectrum and intensity of the inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli .
    • A specific study highlighted that structural modifications of fluorenone derivatives led to improved antimicrobial efficacy, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .
  • Cytotoxicity :
    • The compound's cytotoxic effects have been assessed through various in vitro assays. For instance, derivatives with fluorenone structures were tested for their ability to inhibit cell growth in cancer cell lines, showing promising results in terms of antiproliferative activity .
    • The introduction of specific side chains has been linked to enhanced cytotoxicity against cancer cells, indicating potential applications in cancer therapy .
  • Antioxidant Properties :
    • Fluorenone derivatives have also been reported to exhibit antioxidant activity, which may contribute to their overall therapeutic potential by reducing oxidative stress in biological systems .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

StudyFindings
Study 1 Investigated the antimicrobial properties of fluorenone derivatives against Bacillus anthracis and methicillin-resistant Staphylococcus aureus, revealing low inhibitory concentrations .
Study 2 Assessed the cytotoxic effects on various cancer cell lines, demonstrating that structural modifications increased antiproliferative activity .
Study 3 Examined the antioxidant capabilities of fluorenone derivatives, suggesting their role in mitigating oxidative stress .

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